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Introduction and Compound Overview

UC-781 (N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide) is a

thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI) initially developed as a

therapeutic agent against HIV-1 but later repurposed as a topical microbicide due to its exceptional potency

and unique pharmacological properties [1]. This small molecule (chemical formula: C₁₇H₁₈ClNO₂S;

molecular weight: 335.848 g/mol) exhibits potent and selective activity specifically against HIV-1, with its

poor systemic bioavailability making it particularly suitable for topical application where limited absorption

is desirable [2] [1]. UC-781 has been investigated extensively as a vaginal microbicide, offering a potential

prevention strategy that women can control independently, addressing a critical need in regions where

heterosexual transmission remains the primary route of HIV infection [2].

Mechanism of Action

Primary Antiviral Mechanism

UC-781 functions as a tight-binding NNRTI that specifically targets the HIV-1 reverse transcriptase (RT)

enzyme [2]. The compound binds with very high affinity to a hydrophobic pocket located near the RT active
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site, distinct from the catalytic dNTP binding site [3]. This binding results in irreversible enzyme inhibition

through conformational changes that disrupt RT's normal function [2]. Unlike first-generation NNRTIs, UC-

781's tight binding allows it to effectively inhibit both wild-type and some drug-resistant HIV-1 strains,

maintaining activity against viruses with reduced susceptibility to other NNRTIs [3].

The diagram below illustrates the multi-mechanistic approach of UC-781's antiviral activity:

UC-781 exhibits multiple mechanisms of antiviral activity at both cellular and molecular levels.

Supplementary Antiviral Activities

Beyond its primary mechanism as an RT inhibitor, UC-781 demonstrates several supplementary antiviral

properties that enhance its potential as a microbicide. The compound exhibits direct virucidal activity in a

concentration-dependent manner, capable of directly inactivating viral particles before they can infect target

cells [4] [2]. Additionally, UC-781 demonstrates a unique synergy with nucleoside analogs, particularly

zidovudine (AZT), effectively restoring AZT sensitivity against AZT-resistant HIV-1 strains [3]. This

synergy appears specific to UC-781, as combinations of AZT with other NNRTIs like nevirapine did not

demonstrate this restorative effect [3].

Quantitative Preclinical Efficacy Data

In Vitro Antiviral Potency

Table 1: In Vitro Antiviral Activity of UC-781 Against HIV-1

Assay System Virus Strain Target Cells Potency (EC₅₀) Reference

Cell culture infection HIV-1IIIB MT-2 ~5 nM [3]

Cell culture infection HIV-1BaL PM-1 Dose-dependent [2]

Cell culture infection HIV-1RF PM-1 Dose-dependent [2]
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Assay System Virus Strain Target Cells Potency (EC₅₀) Reference

Virucidal assay HIV-1BaL PM-1 Concentration-dependent [2]

AZT-resistant virus 691A clinical isolate MT-2 Synergy with AZT (CI<1) [3]

UC-781 demonstrated exceptional potency in cell culture models, with effective concentrations in the low

nanomolar range against laboratory-adapted HIV-1 strains [3]. The compound maintained efficacy against

both X4-tropic (HIV-1IIIB, HIV-1RF) and R5-tropic (HIV-1BaL) viral strains, indicating broad coverage

against viruses utilizing different coreceptors for entry [2]. Notably, UC-781 demonstrated prolonged

inhibitory effects, protecting pretreated cells from HIV-1 infection for up to 6 days after compound removal,

suggesting persistent antiviral activity that could be particularly valuable for microbicide applications where

continuous protection is desired [2].

Tissue Explant and Formulation Efficacy

Table 2: Efficacy in Tissue Explant Models and Formulations

Model System Formulation
Concentration
Tested

Outcome Reference

Human cervical

explants

Carbopol gel 0.1% Inhibited direct tissue

infection and virus
dissemination

[2]

Human cervical
explants

Solution Dilution series Prevented infection up to 6
days post-treatment

[2]

Human lymphoid
tonsil tissue

Solution 1:3,000 dilution of
0.1% gel

Inhibited X4 and R5 infection [2]

CEM cell
protection

Replens gel 0.5%, 0.2%, 0.05% Complete protection for ≥10
subcultivations (0.5% &

0.2%)

[4]
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Model System Formulation
Concentration
Tested

Outcome Reference

Rabbit vaginal

administration

Replens gel 5% No systemic or local toxicity [4]

In human cervical explant cultures, UC-781 demonstrated the ability to prevent both direct tissue infection

and virus dissemination via migratory cells, addressing two critical pathways in sexual transmission of

HIV [2]. When formulated in lipophilic gels (Replens or carbopol-based), UC-781 retained its antiviral

activity and showed efficient diffusion from the gel matrix to the aqueous environment, maintaining potent

antiviral effects even after multiple passages [4]. The 0.5% and 0.2% gel formulations provided complete

protection against HIV-1 infection for at least 10 subcultivations (approximately 30-40 days), demonstrating

sustained antiviral activity that surpasses many other antiretroviral agents tested under similar conditions [4]

[5].

Experimental Methodologies

Key Assay Protocols

4.1.1 Tissue Explant Culture and Infection

The cervical explant model represents a physiologically relevant system for evaluating microbicide efficacy.

The experimental workflow is summarized below:
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Tissue Collection
(Cervical tissue from hysterectomy)

Explant Preparation
(3mm³ pieces)

UC-781 Treatment
(1-24 hours)

HIV-1 Challenge
(HIV-1BaL, 2 hours)

Culture
(12-14 days with medium feeds)

Infection Assessment
(p24 ELISA, proviral DNA PCR)

Click to download full resolution via product page

Experimental workflow for evaluating UC-781 efficacy in cervical explant models.

Detailed Methodology [2]:

Tissue Source: Cervical tissue was obtained from women undergoing planned therapeutic

hysterectomy, with written consent obtained according to local Research Ethics Committee
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guidelines.

Explant Preparation: Tissues comprising both epithelium and stromal tissue were cut into 3-mm³
explants prior to culture in 96-well flat-bottom tissue culture plates in RPMI 1640 medium

supplemented with 10% fetal bovine serum.
Compound Treatment: Explants were treated with medium or UC-781 compounds (100 μL of 2×

final concentration) for 1 hour prior to HIV-1BaL exposure (10³ to 10⁵ TCID₅₀) for 2 hours at 37°C.
Post-infection Culture: After incubation with virus and compound, explants were washed with 4

volumes of PBS, cultured overnight, then transferred to fresh plates and cultured for 12-14 days with
50% medium changes every 2-3 days.

Infection Assessment: HIV-1 infection was determined by measuring p24 levels in culture
supernatants using ELISA and proviral DNA (long terminal repeat) in tissue by multiplex quantitative

real-time PCR for HIV-1 DNA with β-actin as an internal control.

4.1.2 Microbicide Transmission and Sterilization Assay (MTSA)

The MTSA was developed to more accurately mimic sexual transmission and identify sterilizing

concentrations of candidate microbicides [6]. This assay addresses limitations of short-term inhibition assays

by evaluating long-term viral suppression through multiple passages, detecting even low-level breakthrough

infections that might occur with suboptimal microbicide concentrations. The endpoint of this assay is the

identification of the minimum sterilizing concentration that completely blocks virus transmission to new

target cells over multiple passages, providing crucial data for formulation development and dosing strategies

[6].

Formulation Stability and Safety Profile

Pharmaceutical Properties

UC-781 demonstrates formulation flexibility, having been successfully incorporated into both Replens

(lipophilic gel) and carbopol-based gels at concentrations up to 5% while maintaining stability and antiviral

potency [4] [2]. The compound exhibits exceptional stability across a range of physiologically relevant

conditions, maintaining full antiviral potency after 4 hours exposure to pH 3.5 (approximating vaginal pH),

and remaining fully stable at 50°C for 30 days, supporting its use in tropical climates where refrigeration

may be limited [4] [5]. UC-781 showed no adverse effects on beneficial vaginal microorganisms including
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Candida and Lactobacillus strains, indicating it would not disrupt the normal vaginal flora, an important

consideration for microbicide safety [4] [5].

Preclinical Safety Assessment

In rabbit vaginal irritation models, administration of 5% UC-781 in Replens gel for 10 days resulted in no

systemic side-effects, no local inflammation, and no damage to vaginal mucosa or epithelium,

supporting its potential safety for topical application [4]. Comprehensive evaluations in human cervical and

lymphoid tissue explants demonstrated that UC-781 was not cytotoxic to genital or immune tissues at

concentrations required for antiviral efficacy [2]. The favorable preclinical safety profile positioned UC-781

as a promising candidate for further clinical development as a topical microbicide.

Resistance Profile

UC-781 demonstrates a favorable resistance profile compared to some first-generation NNRTIs. Virus that

emerged under low selective pressure (0.05% UC-781 gel) remained highly sensitive to NNRTIs, including

UC-781 itself, suggesting a lack of cross-resistance under these experimental conditions [4]. When

resistance was deliberately selected through serial passage in increasing drug concentrations, the resulting

virus contained multiple mutations including K103T, V106A, and Y181C in RT [3]. Importantly, the time to

resistance development was significantly delayed for combinations of UC-781 plus AZT compared to either

drug alone, suggesting that combination microbicides might enhance the durability of protection [3].

Conclusion and Research Implications

The comprehensive preclinical profiling of UC-781 demonstrates its strong potential as a topical microbicide

for preventing sexual HIV-1 transmission. Its exceptional potency, formulation stability, favorable safety

profile, and multi-mechanistic antiviral activity position it as a promising candidate for further

development. The prolonged protective effect observed in tissue explant models is particularly noteworthy,

suggesting that UC-781-based microbicides could provide protection beyond immediate coital use.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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